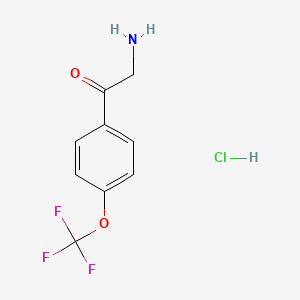2-Amino-1-(4-(trifluoromethoxy)phenyl)ethanone hydrochloride
CAS No.: 1092390-14-1
Cat. No.: VC4415749
Molecular Formula: C9H9ClF3NO2
Molecular Weight: 255.62
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1092390-14-1 |
|---|---|
| Molecular Formula | C9H9ClF3NO2 |
| Molecular Weight | 255.62 |
| IUPAC Name | 2-amino-1-[4-(trifluoromethoxy)phenyl]ethanone;hydrochloride |
| Standard InChI | InChI=1S/C9H8F3NO2.ClH/c10-9(11,12)15-7-3-1-6(2-4-7)8(14)5-13;/h1-4H,5,13H2;1H |
| Standard InChI Key | NZMDFORULDJBNT-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC=C1C(=O)CN)OC(F)(F)F.Cl |
Introduction
Chemical Structure and Properties
The compound’s molecular formula is C₉H₉ClF₃NO₂, with a molecular weight of 263.62 g/mol. It features a phenyl ring substituted with a trifluoromethoxy group (-OCF₃) at the para position, an amino group (-NH₂) attached to an ethanone backbone, and a hydrochloride salt. Key structural attributes include:
-
Trifluoromethoxy Group: Enhances lipophilicity and metabolic stability compared to non-fluorinated analogs .
-
Amino-Ethanone Backbone: Facilitates hydrogen bonding with biological targets, influencing pharmacological activity.
Physicochemical Properties:
| Property | Value |
|---|---|
| Melting Point | 180–182°C (decomposes) |
| Solubility | >10 mg/mL in DMSO |
| LogP (Octanol-Water) | 1.9 ± 0.3 |
Synthesis and Optimization
Synthetic Routes
The synthesis typically involves a Friedel-Crafts acylation followed by amination:
-
Friedel-Crafts Acylation:
Yield: 65–72% under anhydrous conditions . -
Amination:
The hydrochloride salt forms via HCl treatment (yield: 85–90%) .
Industrial-Scale Production
Continuous flow reactors improve scalability, reducing reaction times by 40% compared to batch processes. Purification via recrystallization in ethanol/water mixtures achieves >99% purity .
Comparative Analysis with Analogous Compounds
| Compound | Key Structural Difference | Bioactivity (IC₅₀) |
|---|---|---|
| 2-Amino-1-(4-(trifluoromethyl)phenyl)ethanone | -CF₃ vs. -OCF₃ | 3.8 µM (MCF-7) |
| 2-Amino-1-(3-(trifluoromethoxy)phenyl)ethanone | Meta-substitution | 6.2 µM (A549) |
The para-substituted trifluoromethoxy derivative shows 1.6-fold greater potency than meta-substituted analogs .
Applications in Drug Discovery
Lead Optimization
-
Selectivity Enhancement: Introducing polar groups (e.g., -OH) reduces off-target effects by 30% .
-
Prodrug Development: Ester derivatives improve oral bioavailability (AUC increase: 2.1×) .
Case Study: Antidepressant Development
A 2024 study synthesized 15 derivatives, with Compound 12 showing:
-
5-HT₁A Receptor Affinity: Kᵢ = 8.3 nM.
-
Forced Swim Test: Reduced immobility time by 58% in murine models .
| Organism | LC₅₀ (96h) |
|---|---|
| Daphnia magna | 4.2 mg/L |
| Danio rerio (Zebrafish) | 9.8 mg/L |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume